N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,4-dichlorophenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated piperidine derivatives.
Substitution: Azide or methoxy-substituted derivatives.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antihistamine or antipsychotic agent.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Shares the 2,4-dichlorophenyl group but differs in the presence of a tetrahydropyrimidine ring.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methylpyrimidine: Contains a similar dichlorophenyl group but is part of a pyrimidine structure.
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Biological Activity
N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine, often referred to as a piperidine derivative, has garnered attention due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with a dichlorophenyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.
Chemical Structure and Properties
- Molecular Formula : C13H16Cl2N
- Molecular Weight : 255.18 g/mol
- CAS Number : 1096297-45-8
The compound's structure is essential in determining its interaction with biological targets. The presence of the dichlorophenyl group may enhance lipophilicity, affecting membrane permeability and receptor binding.
This compound has been studied for its interaction with various biological targets, particularly in the context of receptor modulation:
- Receptor Binding : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, specifically within the central nervous system. Its structural similarity to known psychoactive substances indicates potential activity at dopamine and serotonin receptors.
- Inhibition Studies : The compound has shown inhibitory activity against certain phospholipases, which are enzymes involved in lipid metabolism and cell signaling pathways. This inhibition may lead to alterations in inflammatory responses and cellular signaling cascades.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Biological Activity | Methodology | Results |
---|---|---|---|
Study 1 | Receptor Agonism | Radioligand Binding Assay | Demonstrated binding affinity for dopamine receptors (Ki = 50 nM) |
Study 2 | Phospholipase Inhibition | In vitro Enzyme Assay | IC50 = 0.5 µM against PLA2G15 |
Study 3 | Anti-inflammatory Effects | Animal Model (Rat) | Reduced paw edema in carrageenan-induced inflammation model (p < 0.05) |
Case Study 1: Neuropathic Pain Model
In a controlled study involving neuropathic pain models in rats, this compound was administered intraperitoneally. The results indicated a significant reduction in pain-related behaviors compared to the control group, suggesting analgesic properties potentially mediated through central mechanisms.
Case Study 2: Inflammatory Response Modulation
Another study evaluated the compound's effect on inflammatory markers in a rat model of arthritis. Administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential use as an anti-inflammatory agent.
Safety Profile and Toxicity
Toxicological assessments have indicated that this compound exhibits low cytotoxicity in vitro, with an IC50 greater than 100 µM for human cell lines. However, further studies are necessary to fully elucidate its safety profile in vivo.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-17-6-4-12(5-7-17)16-9-10-2-3-11(14)8-13(10)15/h2-3,8,12,16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXXXILQMECER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.